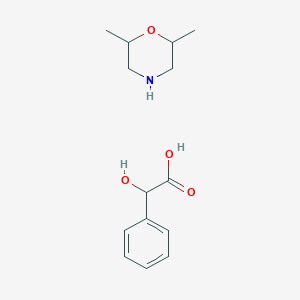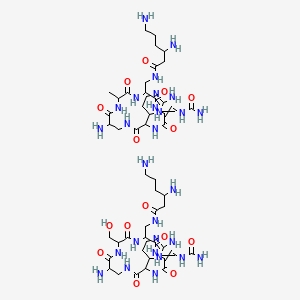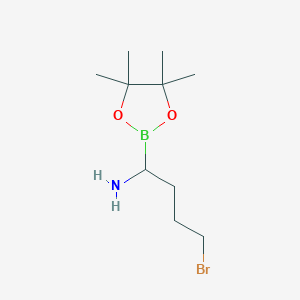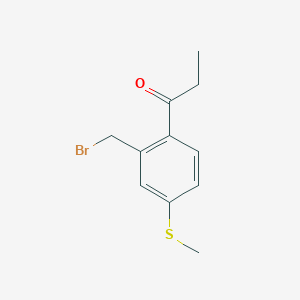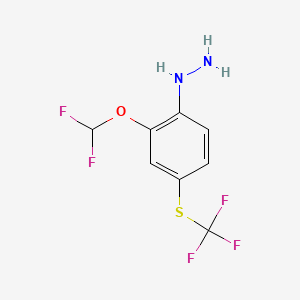
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine is a compound that features both difluoromethoxy and trifluoromethylthio functional groups. These groups are known for their significant impact on the chemical properties of the molecule, such as its reactivity and stability. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them valuable in various fields, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine typically involves multiple steps, starting from commercially available precursors. The final step involves the formation of the hydrazine moiety, which can be achieved through the reaction of the intermediate with hydrazine hydrate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Aplicaciones Científicas De Investigación
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its enhanced metabolic stability and lipophilicity.
Industry: Utilized in the development of agrochemicals and materials with improved properties
Mecanismo De Acción
The mechanism of action of 1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to interact with biological membranes and enzymes, potentially leading to inhibition or modulation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Difluoromethoxy)phenyl)hydrazine: Lacks the trifluoromethylthio group, which may result in different reactivity and biological activity.
1-(4-(Trifluoromethylthio)phenyl)hydrazine:
Uniqueness
1-(2-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both difluoromethoxy and trifluoromethylthio groups, which confer distinct chemical and biological properties. This combination of functional groups can enhance the compound’s stability, reactivity, and potential for various applications .
Propiedades
Fórmula molecular |
C8H7F5N2OS |
|---|---|
Peso molecular |
274.21 g/mol |
Nombre IUPAC |
[2-(difluoromethoxy)-4-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2OS/c9-7(10)16-6-3-4(17-8(11,12)13)1-2-5(6)15-14/h1-3,7,15H,14H2 |
Clave InChI |
PPCHKTJCCVHNJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1SC(F)(F)F)OC(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




